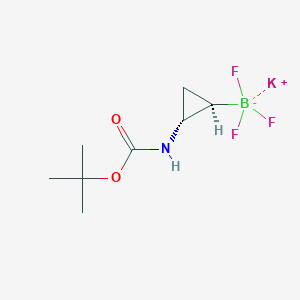
Potassium trans-(2-((tert-butoxycarbonyl)amino)cyclopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C8H13BF3O2K. It is a potassium salt of a trifluoroborate ester, featuring a cyclopropyl group substituted with a tert-butoxycarbonyl (Boc) protected amine. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide typically involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Boc-protected amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the trifluoroborate ester: The trifluoroborate ester is formed by reacting the cyclopropyl intermediate with a boron trifluoride source, such as boron trifluoride diethyl etherate (BF3·OEt2), followed by treatment with potassium fluoride (KF) to yield the potassium salt.
Industrial Production Methods
Industrial production methods for rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming carbon-carbon bonds.
Deprotection reactions: The Boc-protected amine can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and reduction reactions: The cyclopropyl group can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Suzuki-Miyaura coupling: Formation of biaryl or styrene derivatives.
Deprotection: Free amine derivatives.
Oxidation and reduction: Various oxidized or reduced cyclopropyl derivatives.
Applications De Recherche Scientifique
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoroborate group mimics carboxylate or phosphate groups.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The Boc-protected amine can be deprotected to reveal the free amine, which can then engage in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-potassium [(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropyl]trifluoroboranuide: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide: Lacks the amino group, featuring a tert-butyl group on the cyclopropyl ring.
Uniqueness
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide is unique due to the combination of the trifluoroborate group and the Boc-protected amine on a cyclopropyl ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C8H14BF3KNO2 |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
potassium;trifluoro-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5(6)9(10,11)12;/h5-6H,4H2,1-3H3,(H,13,14);/q-1;+1/t5-,6-;/m1./s1 |
Clé InChI |
OHNQIWMHNWKROB-KGZKBUQUSA-N |
SMILES isomérique |
[B-]([C@@H]1C[C@H]1NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1CC1NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)

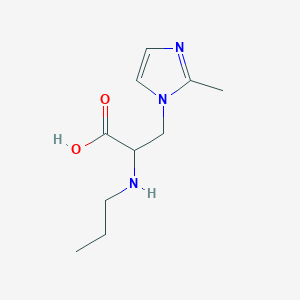
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
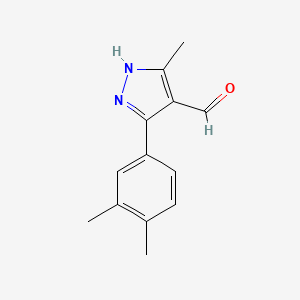
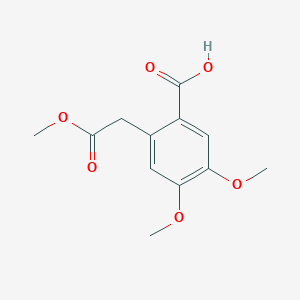
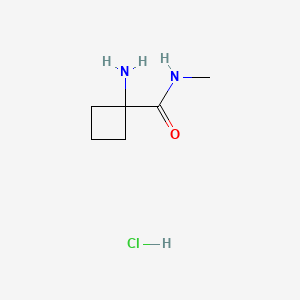
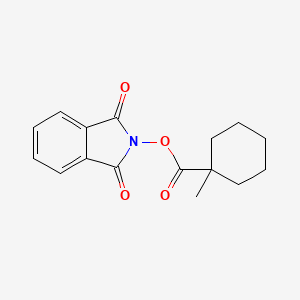
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
